Astrazon Red 6B
Overview
Description
Astrazon Red 6B, also known as Basic Violet 7 or Stenacrile Brilliant Red 6B, is a chemical compound with the molecular formula C24H30Cl2N2 . It appears as a blue-purple crystalline powder .
Molecular Structure Analysis
The IUPAC name for Astrazon Red 6B is 2-(2-{4-[(2-chloroethyl)(ethyl)amino]-2-methylphenyl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium chloride . Its molecular weight is 417.42 g/mol .Physical And Chemical Properties Analysis
Astrazon Red 6B is a blue-purple crystalline powder . It has a density of 0.97 at 20℃ . It’s soluble in water, producing a brilliant red-purple solution . Its solubility is minimally affected by temperature . The dye remains stable even at high temperatures (120℃), with no change in color .Scientific Research Applications
1. Removal from Industrial Effluents
- Radiolysis and Polymeric Materials : A study by Abdel-Aal, Dessouki, and Gad (2001) examined the radiolysis of Astrazon Red 6B, finding significant degradation when combined with conventional treatment methods. The addition of oxygen or hydrogen peroxide enhanced the degradation, while nitrogen showed no change (Abdel-Aal, Dessouki, & Gad, 2001).
2. Adsorption Modelling
- Adsorption by Sepiolite : Santos and Boaventura (2008) studied the adsorption of Astrazon Red by sepiolite using Response Surface Methodology, demonstrating significant effects of initial dye concentration and pH on adsorption (Santos & Boaventura, 2008).
3. Use of Waste Materials for Adsorption
- Tea Leaves and Tea Bags : Özbaş, Ongen, and Gökçe (2013) used spent tea leaves and tea bags as low-cost adsorbents for Astrazon Red 6B, exploring various adsorption isotherms and kinetics (Özbaş, Ongen, & Gökçe, 2013).
4. Alternative Biomaterials for Dye Removal
- Posidonia Oceanica : Cengiz, Tanrıkulu, and Aksu (2012) used the dead leaves of Posidonia oceanica for removing Astrazon Red from wastewaters, with effective adsorption capacity and low cost (Cengiz, Tanrıkulu, & Aksu, 2012).
5. Ultrasonic Assisted Dyeing
- Dyeing of Acrylic Fabrics : Kamel, Helmy, Mashaly, and Kafafy (2010) explored the use of ultrasonic techniques in dyeing acrylic fabrics with Astrazon Basic Red, finding higher color strength values compared to conventional methods (Kamel et al., 2010).
6. Decoloration and Detoxification
- Gamma Ray Treatment : Kantoğlu (2023) studied the decoloration and detoxification of Astrazon Red FBL solutions using gamma rays, achieving significant toxicity reduction (Kantoğlu, 2023).
7. Biosorption by Bacteria
- Biosorption by Rhodopseudomonas sp. : Abdullah, Öztürk, and Bayol (2021) investigated the biosorption of Astrazon red dye on Rhodopseudomonas sp. cells, finding effective removal from wastewater (Abdullah, Öztürk, & Bayol, 2021).
properties
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWHMOVSQRYRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Astrazon Red 6B | |
CAS RN |
6441-82-3 | |
Record name | Basic violet 7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astrazon Red 6B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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